molecular formula C10H11ClO2S B2427844 3-Phenylcyclobutane-1-sulfonyl chloride CAS No. 1935090-80-4

3-Phenylcyclobutane-1-sulfonyl chloride

Cat. No.: B2427844
CAS No.: 1935090-80-4
M. Wt: 230.71
InChI Key: NBTUKYYILZUSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Phenylcyclobutane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H11ClO2S . It is a powder in physical form . The compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “this compound”, can be achieved through various methods. One such method involves the chlorosulfonation of S-alkyl isothiourea salts . This process is considered to be convenient, safe, and environmentally benign, and it results in diverse sulfonyl chlorides in high yields . Another method involves the use of N-chlorosuccinimide in the chlorosulfonation of S-alkylisothiourea salts .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10- .


Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 230.71 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Solid-Phase Synthesis of Heterocyclic Compounds

3-Phenylcyclobutane-1-sulfonyl chloride is used in solid-phase organic synthesis (SPOS), particularly in the synthesis of heterocyclic compounds like 1,3-oxazolidin-2-ones. These compounds have shown broad and powerful antibacterial activity, making them significant in drug development. This method leverages polymer-supported sulfonyl chloride for efficient production of structurally related molecules (Holte, Thijs, & Zwanenburg, 1998).

2. Synthesis of Cyclobutane Derivatives

The chemical has a role in synthesizing various cyclobutane derivatives. These processes involve multiple reaction steps, including alkylation, reduction, sulfonylation, and cyclization, demonstrating its versatility in complex organic syntheses (Yao, Yu-ren, & Jia-jia, 2005).

3. Catalytic Radical Sulfonylation

In recent research, this compound has been used in decarboxylative radical sulfonylation processes. This innovative method facilitates the synthesis of sulfones, which are key structural motifs in pharmaceuticals and agrochemicals, offering a broad substrate scope and functional group compatibility (He et al., 2020).

4. Preparation of Ionic Liquids

This compound is instrumental in preparing novel ionic liquids, which are used as catalysts in chemical reactions such as the Knoevenagel–Michael reaction. These ionic liquids demonstrate efficiency and reusability, highlighting the compound's contribution to sustainable and green chemistry (Moosavi‐Zare et al., 2013).

5. Production of Antimicrobial Agents

It is also employed in the synthesis of novel heterocyclic compounds with sulfamoyl moieties, which are then tested for their antimicrobial properties. These synthesized compounds have shown promising results as antibacterial and antifungal agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Safety and Hazards

“3-Phenylcyclobutane-1-sulfonyl chloride” is classified as a dangerous compound. It has the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when working with it .

Properties

IUPAC Name

3-phenylcyclobutane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUKYYILZUSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935090-80-4
Record name 3-phenylcyclobutane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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